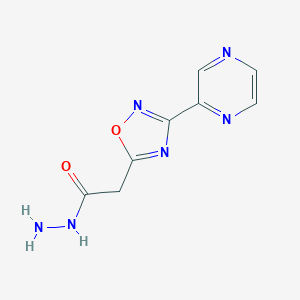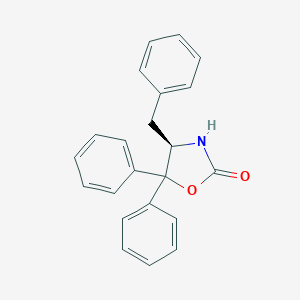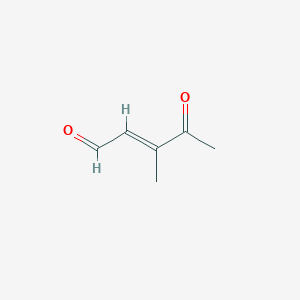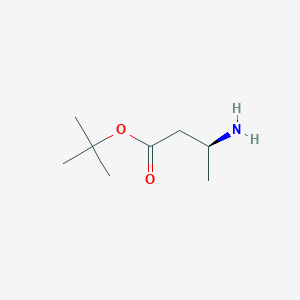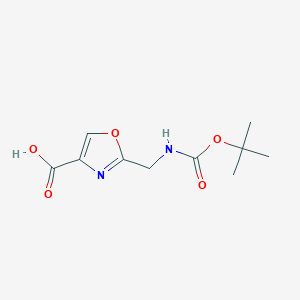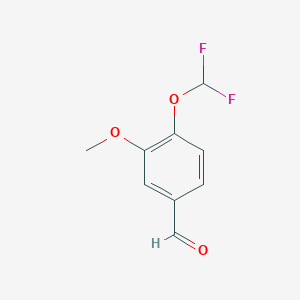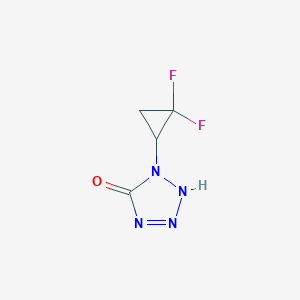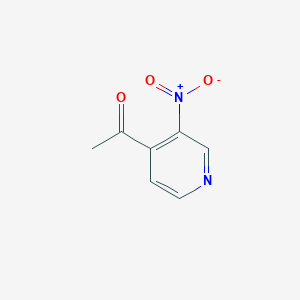
2-Oxo-3,3-difluorovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3,3-difluorovaleric acid (DFVA) is a fluorinated organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DFVA is a derivative of valeric acid, which is a naturally occurring fatty acid found in many plants and animals. The unique properties of DFVA, such as its high chemical stability and reactivity, make it a valuable compound for research and development.
Mécanisme D'action
The mechanism of action of 2-Oxo-3,3-difluorovaleric acid is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Oxo-3,3-difluorovaleric acid has been shown to inhibit the activity of several enzymes involved in viral replication, including thymidine kinase and DNA polymerase. In cancer cells, 2-Oxo-3,3-difluorovaleric acid has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
2-Oxo-3,3-difluorovaleric acid has been shown to have several biochemical and physiological effects in vitro. It has been found to increase the production of interferon and cytokines, which play an important role in the immune response to viral infections. 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Oxo-3,3-difluorovaleric acid has been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Oxo-3,3-difluorovaleric acid is its high chemical stability and reactivity, which make it a valuable compound for research and development. 2-Oxo-3,3-difluorovaleric acid is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-Oxo-3,3-difluorovaleric acid is its toxicity, which can limit its use in certain applications. In addition, 2-Oxo-3,3-difluorovaleric acid can be difficult to handle and store due to its high reactivity.
Orientations Futures
There are several potential future directions for research on 2-Oxo-3,3-difluorovaleric acid. One area of interest is the development of 2-Oxo-3,3-difluorovaleric acid-based drugs for the treatment of viral infections and cancer. Another area of interest is the use of 2-Oxo-3,3-difluorovaleric acid as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-Oxo-3,3-difluorovaleric acid is a valuable compound for research and development, with potential applications in medicinal chemistry, materials science, and other fields. 2-Oxo-3,3-difluorovaleric acid has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro, and its unique properties make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields.
Méthodes De Synthèse
2-Oxo-3,3-difluorovaleric acid can be synthesized through a variety of methods, including oxidation of 2,2-difluoropentanoic acid or hydrolysis of 2-oxo-3,3-difluoropentanenitrile. One of the most common methods for synthesizing 2-Oxo-3,3-difluorovaleric acid is through the reaction of 2,2-difluoropentanoic acid with potassium permanganate in the presence of sulfuric acid. This method yields 2-Oxo-3,3-difluorovaleric acid in high purity and yield.
Applications De Recherche Scientifique
2-Oxo-3,3-difluorovaleric acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro. 2-Oxo-3,3-difluorovaleric acid has been found to be particularly effective against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
165544-38-7 |
|---|---|
Nom du produit |
2-Oxo-3,3-difluorovaleric acid |
Formule moléculaire |
C5H6F2O3 |
Poids moléculaire |
152.1 g/mol |
Nom IUPAC |
3,3-difluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10) |
Clé InChI |
JGANSDIIBJLPJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)O)(F)F |
SMILES canonique |
CCC(C(=O)C(=O)O)(F)F |
Synonymes |
Pentanoic acid, 3,3-difluoro-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



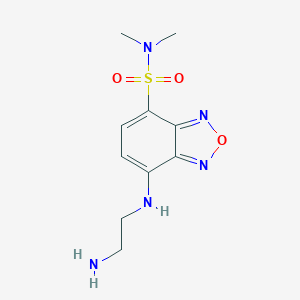
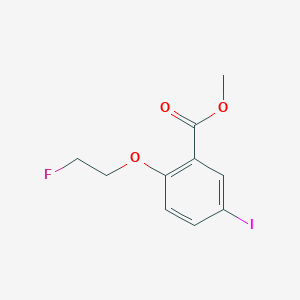
![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)
